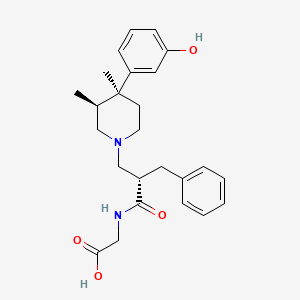

(2S,3S,4S)-Alvimopan

Description

(2S,3S,4S)-Alvimopan is a peripherally acting μ-opioid receptor (MOR) antagonist with the chemical name N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine (molecular formula: C₂₅H₃₂N₂O₄; molecular weight: 424.5 g/mol) . It is designed to antagonize opioid receptors in the gastrointestinal tract, mitigating opioid-induced bowel dysfunction without reversing central analgesic effects . Its stereochemistry—specifically the 2S,3S,4S configuration—is critical for binding selectivity and pharmacological activity .

Properties

Molecular Formula |

C25H32N2O4 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-[[(2S)-2-benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m1/s1 |

InChI Key |

UPNUIXSCZBYVBB-AOUJKTHWSA-N |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Chiral Building Blocks

- The synthesis typically begins with a piperidine derivative containing two chiral centers pre-installed, often obtained via resolution or asymmetric synthesis.

- The third chiral center is introduced later during methylation or alkylation steps, which must be controlled to avoid formation of unwanted diastereomers.

Protection of Piperidine Segment

- A common approach involves protecting the piperidine nitrogen with a trimethylsilyl (TMS) group to improve solubility and reactivity in subsequent steps.

- For example, hexamethyldisilane (HMDS) and toluene are used to convert a precursor (Formula A compound) into the TMS-protected intermediate (Formula I compound) by heating at 120 °C for 3 hours, followed by evaporation to dryness.

Alkylation with Sulfonate Fragment

- The TMS-protected piperidine (Formula I) is reacted with a sulfonate fragment (Formula II) in acetonitrile with triethylamine at 50–80 °C (preferably 80 °C) to form an intermediate (Formula III compound).

- This step is critical for coupling the fragments while maintaining chiral integrity.

- The reaction is designed to be fast and efficient to minimize side reactions such as elimination leading to alkene formation, which reduces chiral purity.

Hydrolysis to Final Product

- The intermediate (Formula III) undergoes hydrolysis under basic conditions (e.g., sodium hydroxide) in an alcoholic solvent such as methanol or ethanol, at 15–60 °C, typically for 15 minutes to 12 hours.

- The hydrolysis converts esters or protected groups into the free acid or alcohol functionalities required for alvimopan.

- The product is isolated by crystallization, often by adjusting the pH to 3–6.5 using hydrochloric acid, facilitating purification and removal of residual starting materials.

- The methylation step that introduces the third chiral center exhibits anti-selectivity, yielding mainly four diastereomers (13, 13a, 13b, and 13c).

- Diastereomeric impurities (e.g., 1a, 1b, 1c) arise from incomplete stereochemical control and can be separated by preferential crystallization or column chromatography.

- The stereochemical purity is monitored by specific rotation (SOR) measurements and NMR characterization (1H and 13C NMR in DMSO-d6 at 400 MHz).

| Step | Reaction Description | Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| 1 | Protection of piperidine nitrogen (Formula A → I) | HMDS, toluene, 120 °C, 3 h | Clear molten, evaporated to dry |

| 2 | Alkylation (Formula I + II → III) | Acetonitrile, triethylamine, 50–80 °C | Fast reaction, avoids elimination |

| 3 | Hydrolysis (III → Alvimopan) | NaOH, methanol/ethanol, 15–60 °C, 15 min–12 h | Crystallization by pH adjustment |

| 4 | Diastereomer separation | Preferential crystallization, chromatography | Isolation of pure (2S,3S,4S) isomer |

- Early synthetic routes suffered from low yield and high cost due to poor stereochemical control and difficulty in removing diastereomers.

- Improved methods focus on better solubility of intermediates, faster reaction times, and selective crystallization to enhance yield and purity while reducing waste and cost.

- The use of TMS protection and optimized reaction conditions in acetonitrile significantly improves the efficiency and scalability of the synthesis.

- The final product and intermediates are characterized by NMR spectroscopy (1H, 13C), mass spectrometry (ESI-MS), and optical rotation measurements to confirm stereochemistry and purity.

- The specific rotation values for alvimopan and its diastereomers are tabulated to distinguish isomers.

The preparation of (2S,3S,4S)-Alvimopan involves a multi-step synthetic route emphasizing stereochemical control at three chiral centers. Key advances include the use of TMS-protected piperidine intermediates, efficient alkylation in acetonitrile, and controlled hydrolysis with subsequent crystallization for purification. These methods yield the desired stereoisomer with high purity and yield, suitable for industrial production. Continuous improvements focus on minimizing diastereomer formation and simplifying purification processes.

Chemical Reactions Analysis

Synthetic Pathway and Key Reactions

The synthesis of (2S,3S,4S)-Alvimopan involves multiple stereoselective steps, starting from intermediate compound 6 (2-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]acetic acid). Critical reactions include:

Resolution of Compound 6

-

Reaction : Resolution using (-)-diparatoluoyl-D-tartaric acid (DPTTA) in ethanol.

-

Outcome : Isolation of compound 7a (undesired isomer) and compound 7 (desired intermediate).

-

Efficiency : Co-precipitation of 7a with 7 in a 1:1 ratio, requiring preferential crystallization in methanol for separation .

Alkylation of Compound 12

-

Reaction : Treatment of compound 12 (a benzyl-protected intermediate) with benzyl bromide in the presence of BuLi/THF at -65°C.

-

Outcome : Formation of compound 13b and 13c (diastereomeric impurities) alongside the target compound 13.

-

Ratio : 1:1 mixture of 13 and 13a (impurity), resolved via column chromatography .

Final Coupling Reaction

-

Reaction : Glycine coupling to compound 13c under peptide bond-forming conditions (e.g., EDC/HOBt).

Stereochemical Characterization

The stereochemistry of (2S,3S,4S)-Alvimopan was confirmed via:

NMR Spectroscopy

-

1H NMR (DMSO-d6) :

-

13C NMR :

Infrared Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| OH stretching | 3425.6 |

| NH stretching | 3209 |

| C=O (carboxylic acid) | 1682 |

| C=O (amide) | 1593.2 |

| Data sourced from impurity-3 analysis . |

Optical Rotation

Reaction Efficiency and Byproducts

| Step | Yield (%) | Key Byproducts |

|---|---|---|

| Resolution of 6 | 41 | 7a (undesired isomer) |

| Alkylation of 12 | 69 | 13a, 13b, 13c |

| Final coupling | 71 | Unreacted glycine |

| Data aggregated from synthesis protocols . |

Impurity Formation Pathways

(2S,3S,4S)-Alvimopan arises primarily from:

-

Incomplete resolution during the DPTTA-mediated step, leading to carryover of 7a.

-

Epimerization during the alkylation of compound 12, forming 13c.

-

Chiral inversion in downstream reactions due to acidic/basic conditions .

Analytical Differentiation from Alvimopan

Scientific Research Applications

(2S,3S,4S)-Alvimopan has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of μ-opioid receptor antagonists and their interactions with other molecules.

Biology: Researchers use (2S,3S,4S)-Alvimopan to investigate the physiological and biochemical effects of μ-opioid receptor antagonism on the gastrointestinal tract.

Medicine: The compound is extensively studied for its therapeutic potential in treating opioid-induced bowel dysfunction and other gastrointestinal disorders.

Industry: (2S,3S,4S)-Alvimopan is used in the pharmaceutical industry for the development of new drugs and formulations aimed at improving postoperative recovery and patient outcomes.

Mechanism of Action

(2S,3S,4S)-Alvimopan exerts its effects by selectively binding to and antagonizing μ-opioid receptors in the gastrointestinal tract. This action prevents opioids from binding to these receptors, thereby reducing their inhibitory effects on bowel motility. The molecular targets involved include the μ-opioid receptors located on the enteric neurons. The pathways affected by (2S,3S,4S)-Alvimopan include the modulation of neurotransmitter release and the regulation of smooth muscle contraction in the intestines.

Comparison with Similar Compounds

Stereoisomers of Alvimopan

Alvimopan has multiple stereoisomers due to its three chiral centers. Key comparisons include:

Key Findings :

- The 3R,4R enantiomer exhibits marginally higher MOR binding affinity than the 3S,4S configuration but lacks clinical superiority due to unfavorable pharmacokinetics .

- Impurities like (2R,3S,4S)-isomer and (βR,3S,4S)-isomer are pharmacologically inactive, emphasizing the necessity of stereochemical purity in manufacturing .

Structural Analogs: JDTic and Fentanyl

Alvimopan shares structural motifs with other opioid modulators:

JDTic (KOR Antagonist)

- Similarities: Both Alvimopan and JDTic possess a phenol-piperidine scaffold .

- Differences: JDTic binds κ-opioid receptors (KOR), while Alvimopan targets MOR . Charge differences in binding pockets: Alvimopan’s protonated piperidine interacts with D147³³² in MOR, whereas JDTic’s tetrahydroisoquinoline forms salt bridges with D138³³² in KOR .

Fentanyl (MOR Agonist)

Clinical Comparators: Methylnaltrexone and Naloxegol

*OIC: Opioid-induced constipation

Key Findings :

Q & A

Q. How can researchers ensure the stereochemical purity of (2S,3S,4S)-Alvimopan during synthesis?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) and X-ray crystallography are critical for verifying stereochemical configurations. For example, X-ray diffraction analysis can confirm deviations in atomic positions within the tetrahydrofuran ring system (e.g., O1 and C3 atoms deviate by 0.204 Å and 0.178 Å, respectively) . Impurity profiles should also be monitored using TLC to distinguish isomers like (2R,3S,4S)-Alvimopan .

Q. What analytical techniques are recommended for differentiating Alvimopan isomers and metabolites?

- Methodological Answer :

- TLC : Used for rapid identification of isomers (e.g., (2R,3S,4S)- vs. (2S,3S,4S)-Alvimopan) with distinct Rf values .

- NMR : 2D-NMR (COSY, NOESY) resolves stereochemical ambiguities by analyzing coupling constants and nuclear Overhauser effects.

- LC-MS : Detects acyl glucuronide metabolites (e.g., Alvimopan Acyl Glucuronide) via mass shifts and fragmentation patterns .

Q. What experimental design principles are critical for pharmacokinetic studies of Alvimopan?

- Methodological Answer :

- Use radiolabeled compounds (e.g., C-Alvimopan) to track absorption and distribution.

- Employ LC-MS/MS for quantifying plasma concentrations with high sensitivity.

- Follow guidelines for reporting experimental details (e.g., sample preparation, validation parameters) to ensure reproducibility .

Advanced Research Questions

Q. How do multi-target assay interferences impact the pharmacological evaluation of Alvimopan?

- Methodological Answer : Alvimopan exhibits high hit rates (HRs) in multi-target assays due to off-target interactions. For example, in a metagenome analysis, classical SDR enzymes showed broad substrate promiscuity . To mitigate false positives:

- Use orthogonal assays (e.g., functional cAMP assays vs. binding assays).

- Apply statistical filters (e.g., Z-score >3) to exclude nonspecific activity.

- Cross-validate with in vivo models (e.g., gastrointestinal motility studies) .

Q. How can researchers resolve contradictions in Alvimopan's activity across assay systems?

- Methodological Answer :

- Perform Delphi consensus studies to reconcile discrepancies among experts. For instance, Likert-scale surveys (1–5) with iterative feedback loops can prioritize hypotheses (e.g., assay-specific pH effects vs. metabolite interference) .

- Conduct meta-analyses of published data to identify confounding variables (e.g., differences in cell lines or incubation times) .

Q. What strategies are effective for elucidating the crystal structure of Alvimopan derivatives?

- Methodological Answer :

- X-ray diffraction : Use MoKα radiation ( Å) and Bruker SMART CCD detectors. For example, the crystal structure of a tetrahydrofuran derivative revealed a flattened ring system (deviation: 0.242 Å at C2) .

- Software tools : SHELXL-97 for refinement and ORTEPII for 3D visualization.

- Data parameters :

| Parameter | Value |

|---|---|

| Space group | P22 |

| Unit cell (Å) | a=8.21, b=12.34, c=18.56 |

| R-factor | 0.052 |

Q. How should nomenclature inconsistencies in Alvimopan-related research be addressed?

- Methodological Answer :

- Adopt IUPAC guidelines for systematic naming (e.g., "(2S,3S,4S)-3-benzoyl-3-methyl-4-[(1S)-1-methyl-2-oxo-2-phenylethyl]tetrahydrofuran").

- Reference standardized databases (e.g., UniProt for enzyme targets) to avoid gene/protein naming conflicts .

Data Contradiction Analysis

Q. How to interpret conflicting reports on Alvimopan’s metabolic stability?

- Methodological Answer :

- Compare in vitro vs. in vivo data : Hepatic microsomal assays may overestimate stability due to lack of enterohepatic recirculation.

- Analyze species-specific differences : Rodent models often show faster glucuronidation than humans .

- Use kinetic modeling to reconcile half-life discrepancies (e.g., in plasma vs. tissue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.